molecular formula C5H12N2O B1394260 3-Methoxypyrrolidin-1-amine CAS No. 887591-13-1

3-Methoxypyrrolidin-1-amine

Cat. No. B1394260
M. Wt: 116.16 g/mol
InChI Key: LEGLCGJGHWSXDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 3-Methoxypyrrolidin-1-amine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Methoxypyrrolidin-1-amine consists of a five-membered pyrrolidine ring with a methoxy group attached. The nitrogen atom in the ring can form a hydrogen bond, contributing to the molecule’s reactivity .


Physical And Chemical Properties Analysis

Amines, including 3-Methoxypyrrolidin-1-amine, are known to act as weak organic bases . They have the ability to accept a proton due to the lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Antifungal Activity

  • Design and Synthesis for Antifungal Agents : Research by (Dascălu et al., 2020) explored the antifungal potential of compounds derived from Pterolactam, a relative of 3-Methoxypyrrolidin-1-amine. This study found that some of these compounds showed promising antifungal activities against various strains.

Synthesis and Chemical Transformations

  • Ring-Closing Iodoamination : (Davies et al., 2012) discussed the synthesis of polysubstituted pyrrolidines, which includes methodologies relevant to 3-Methoxypyrrolidin-1-amine. Their findings contribute to the asymmetric synthesis of complex organic compounds.
  • Total Synthesis of Prodigiosin : The study by (Wasserman & Lombardo, 1989) utilized primary amines like 3-Methoxypyrrolidin-1-amine for synthesizing hydroxypyrroles, aiding in the synthesis of prodigiosin, a natural product with potential applications.
  • Synthesis of N-Acceptor-Substituted Dihydropyrrols : In research conducted by (Bach & Brummerhop, 1999), 3-Methoxypyrrolidin-1-amine derivatives were synthesized, expanding the scope of organic synthesis methodologies.

Bioactive Compounds Synthesis

  • Synthesis of Trans N-Substituted Pyrrolidine Derivatives : (Prasad et al., 2021) synthesized a library of N-substituted pyrrolidine derivatives using 3-Methoxypyrrolidin-1-amine, highlighting its role in developing bioactive compounds.
  • Chiral Auxiliaries in Synthesis : (Chiaroni et al., 1997) reported the synthesis of an unsymmetrical derivative of pyrrolidine, like 3-Methoxypyrrolidin-1-amine, for developing new methods to synthesize optically pure amines or β-amino acids.
  • Nitrone Ylides in Synthesis of N-Hydroxypyrrolidines : (Merino et al., 2011) developed a methodology for synthesizing all-cis-N-hydroxypyrrolidines, an area where 3-Methoxypyrrolidin-1-amine can play a crucial role.

Antibacterial Applications

  • Quinolone Derivatives Synthesis for Antibacterial Activity : The study by (Okada et al., 1993) synthesized quinolone derivatives with 3-Methoxypyrrolidin-1-amine, showing significant antibacterial activities.

Miscellaneous Applications

  • Protecting Group-Free Synthesis : (Dangerfield et al., 2009) reported a synthesis approach for hydroxypyrrolidines without using protecting groups, a technique that could potentially involve 3-Methoxypyrrolidin-1-amine.

Safety And Hazards

While specific safety and hazard information for 3-Methoxypyrrolidin-1-amine was not found, amines in general can pose significant harm to human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .

Future Directions

Pyrrolidine compounds, including 3-Methoxypyrrolidin-1-amine, continue to be of great interest in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-methoxypyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGLCGJGHWSXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677450
Record name 3-Methoxypyrrolidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyrrolidin-1-amine

CAS RN

887591-13-1
Record name 3-Methoxy-1-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypyrrolidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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